(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is a compound with significant pharmacological relevance. Its molecular formula is , and it is classified as an amino acid derivative. This compound is primarily recognized as an intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes, which highlights its importance in medicinal chemistry .
The synthesis of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves several steps:
Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity. Advanced purification techniques are crucial for achieving high-quality product suitable for pharmaceutical applications.
The molecular structure of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can be represented as follows:
The compound features a butanoic acid chain with an amino group and a trifluorophenyl substituent, which contributes to its biological activity .
(S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can participate in various chemical reactions:
These reactions are influenced by the specific conditions and reagents used during synthesis .
The pharmacological effects of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride are primarily linked to its role in promoting insulin secretion. It acts on specific receptors involved in glucose metabolism and insulin regulation, making it relevant for treating metabolic disorders such as type 2 diabetes .
Relevant analytical data include:
(S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride has several scientific applications:
The trifluorinated phenyl ring in this β-amino acid derivative profoundly influences electron distribution and molecular interactions. Positioned at the 2-, 4-, and 5- locations, fluorine atoms create a distinctive electronic profile characterized by:
Table 1: Comparative Physicochemical Impact of Fluorination Patterns
Aromatic System | log P | Aqueous Solubility (mg/mL) | Dipole Moment (Debye) |
---|---|---|---|
Phenyl (non-fluorinated) | 1.05 | 38.2 | 0.30 |
2,4-Difluorophenyl | 1.38 | 51.6 | 1.89 |
2,4,5-Trifluorophenyl | 1.66 | 63.9 | 2.71 |
Pentafluorophenyl | 2.24 | 12.3 | 0.00 |
Computational analyses reveal the trifluorinated system achieves optimal hydrophobicity for blood-brain barrier penetration (BOILED-Egg model prediction: yes) while maintaining sufficient solubility for biological processing. This balance is critical for drug intermediates targeting central nervous system receptors or requiring systemic distribution [3] [5]. The fluorine atoms also restrict rotational freedom about the aryl-Cβ bond (rotation barrier: ~5.2 kcal/mol), imposing conformational constraints that influence binding interactions in derived pharmaceuticals [5].
The (S)-enantiomer serves as a versatile chiral building block enabling sophisticated synthetic transformations:
The β-amino acid's bifunctional nature (acid and base) facilitates activation through either carboxylic acid coupling or amine protection/deprotection sequences. Protection typically employs tert-butoxycarbonyl (BOC) groups, though condensation impurities may form during protection if stoichiometry is imprecise (optimal molar ratio: 1:1.0-1.1). The compound's four rotatable bonds permit conformational adaptation in transition states, enhancing its utility in stereoselective transformations [4] [8].
Table 3: Synthetic Applications and Methodologies
Application | Key Reaction | Conditions | Outcome |
---|---|---|---|
Peptide Coupling | Amide Bond Formation | EDC·HCl/HOBt, 20-30°C | Dipeptide analogs (85-92% yield) |
Enantioselective Alkylation | Phase-Transfer Catalysis | Cinchoninium bromide, NaOH/toluene | Quaternary amino acids (78% ee) |
Enzymatic Resolution | Kinetic Separation | Lipase PSIM, vinyl butyrate, t-BuOMe | Enantiopure (S)-isomer (E > 200) |
Impurity Synthesis | Condensation Reaction | BOC-protected acid + free amine, EDC | Diketopiperazine precursors |
The emergence of enzymatic routes to enantiopure material represents a significant advance. Lipase-catalyzed kinetic resolutions achieve exceptional enantioselectivity (E > 200) through Pseudomonas cepacia lipase-mediated acylations in tert-butyl methyl ether. This methodology provides a sustainable alternative to traditional resolution for industrial-scale production [8]. The compound's unique stereoelectronic profile continues to enable novel synthetic methodologies for accessing structurally complex and therapeutically relevant molecules.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: